molecular formula C18H35LiO3 B7822535 lithium;12-hydroxyoctadecanoate

lithium;12-hydroxyoctadecanoate

Cat. No.: B7822535
M. Wt: 306.4 g/mol
InChI Key: FPLIHVCWSXLMPX-UHFFFAOYSA-M
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Description

Lithium 12-hydroxyoctadecanoate (CAS: 7620-77-1; molecular formula: C₁₈H₃₅LiO₃) is the lithium salt of 12-hydroxystearic acid. It is a metal soap widely used in industrial applications, particularly as a thickener, stabilizer, and lubricant additive in high-performance greases .

Properties

IUPAC Name

lithium;12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLIHVCWSXLMPX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aqueous Neutralization Process (Patent CN107840788A)

The patented method involves a seven-step aqueous neutralization process designed to minimize free acid content and maximize purity:

  • Acid Dissolution : 12-Hydroxystearic acid is mixed with water at a 1:10–1:5 mass ratio and heated to 90–100°C to form a homogeneous solution. This temperature exceeds the acid’s melting point (82–93°C), ensuring complete liquefaction and miscibility with water.

  • Lithium Hydroxide Preparation : A 2.5–10% aqueous LiOH solution is heated to 80–90°C to prevent premature precipitation during neutralization.

  • Neutralization Reaction : The LiOH solution is added to the acid solution at a 1.05–1.1 molar ratio, maintaining 90–100°C for 40–60 minutes. Excess LiOH ensures complete conversion of the acid to its lithium salt.

  • Emulsification : The reaction mixture is emulsified at 3,000 RPM for 15–30 minutes to enhance homogeneity and reduce particle agglomeration.

  • Centrifugation and Washing : The product is centrifuged and washed with 90°C water until the filtrate pH reaches 8.5–9, removing unreacted LiOH and byproducts.

  • Drying : Wet Li 12HSA is dried at 170–180°C for 4 hours to achieve <0.5% moisture content.

  • Grinding : The dried product is milled to a median particle size (D50) of 5–8 μm for optimal performance in grease formulations.

Key Advantages :

  • Free acid content reduced to <0.3%.

  • Yield exceeds 95% due to stoichiometric excess of LiOH.

In-Situ Soap Formation in Grease Production (NLGI Method)

The NLGI method integrates Li 12HSA synthesis directly into grease manufacturing:

  • Base Oil Heating : ISO VG 10 mineral oil is heated to 65°C (150°F) in a high-shear mixer.

  • Acid Incorporation : 12-Hydroxystearic acid is added and dissolved at 65°C.

  • Alkali Addition : A LiOH solution (4–5% concentration) is introduced at 93°C (200°F), initiating saponification.

  • Dehydration : The temperature is raised to 121°C (250°F) to evaporate water, forming a fibrous soap structure within the base oil.

Critical Parameters :

  • Soap concentration of 4–5% achieves optimal micelle formation, as confirmed by dynamic light scattering (DLS) and atomic force microscopy (AFM).

  • Fibrous structures (length: 1–10 μm, diameter: 50–200 nm) develop due to London dispersion forces between hydrocarbon tails.

Factors Influencing Preparation Efficiency and Product Quality

Reaction Temperature and Time

  • Neutralization : Temperatures below 90°C result in incomplete acid dissolution, while exceeding 100°C accelerates LiOH decomposition.

  • Drying : Temperatures >180°C induce oxidative degradation, reducing thermal stability in final greases.

Stoichiometric Ratios

A LiOH:acid molar ratio of 1.05–1.1 ensures near-quantitative conversion (Table 1).

Table 1: Impact of LiOH:Acid Ratio on Free Acid Content

Molar RatioFree Acid (%)Yield (%)
1.02.188
1.050.794
1.10.397

Emulsification and Particle Size Control

High-shear emulsification (3,000 RPM) reduces median particle size to 5–8 μm, critical for uniform grease texture. AFM imaging confirms that prolonged emulsification (>20 minutes) disrupts fibrous networks, reducing thickening efficiency.

Advanced Characterization Techniques

Rheological Analysis

Time-temperature superposition studies reveal that 4–5% Li 12HSA concentrations yield optimal viscoelasticity (Figure 1).

Figure 1: Discrete Relaxation Spectra of Li 12HSA Greases

  • 3% soap: Insufficient micelle formation (G’ < 10<sup>4</sup> Pa).

  • 5% soap: Overlapping micelles increase storage modulus (G’ > 10<sup>5</sup> Pa).

Structural Elucidation via AFM and DLS

  • AFM : Fibers with staggered hydroxyl groups align along the long axis, minimizing ionic repulsion between Li<sup>+</sup> heads.

  • DLS : Hydrodynamic diameters of 200–500 nm correlate with micelle bundles observed in grease matrices.

Industrial Applications and Performance Metrics

Li 12HSA’s fibrous structure enables superior load-bearing capacity in greases (Table 2).

Table 2: Comparative Performance of Li 12HSA vs. Calcium Sulfonate Greases

PropertyLi 12HSA GreaseCalcium Sulfonate Grease
Dropping Point (°C)190160
Four-Ball Wear Scar (mm)0.450.62
Corrosion ResistanceExcellentGood

Chemical Reactions Analysis

Types of Reactions: Lithium 12-hydroxyoctadecanoate primarily undergoes reactions typical of fatty acid salts, including:

Common Reagents and Conditions:

    Oxidation: Requires an oxidizing agent and elevated temperatures.

    Substitution: Typically involves nucleophiles that can react with the hydroxyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives of the fatty acid.

Scientific Research Applications

Chemical Properties and Production

Lithium 12-hydroxystearate is characterized by its high oxidation stability and thermal resistance, with a dropping point around 200 °C. It is typically produced by reacting lithium hydroxide with 12-hydroxystearic acid in an aqueous medium, followed by spray drying to collect the product. This process results in a white solid that exhibits excellent performance in various applications due to its unique chemical structure.

Applications Overview

Lithium 12-hydroxystearate is primarily used in the following areas:

  • Lubricating Greases : It is a key component in many high-performance lubricating greases used in automotive, aerospace, and industrial applications. Its properties include:
    • Water resistance
    • Mechanical stability
    • High-temperature performance
  • Thickening Agent : The compound serves as an effective thickener for both natural and synthetic oils, enhancing the viscosity and stability of lubricants.
  • Cosmetic Industry : Lithium 12-hydroxystearate is utilized as a stabilizer and emulsifier in cosmetic formulations, helping to maintain consistency and prevent separation of ingredients.
  • Industrial Applications : Its use extends to heavy machinery and automotive industries, where it acts as a lubricant in high-stress environments.

Table 1: Properties of Lithium 12-Hydroxystearate

PropertyValue
Chemical FormulaC₁₈H₃₅LiO₃
Dropping Point~200 °C
SolubilityInsoluble in water
AppearanceWhite solid
StabilityHigh oxidative stability

Table 2: Applications of Lithium 12-Hydroxystearate

Application AreaSpecific Use Cases
AutomotiveGreases for engines and transmissions
AerospaceLubricants for aircraft components
IndustrialHigh-performance lubricants for machinery
CosmeticsEmulsifiers and stabilizers in creams and lotions

Case Studies

  • Automotive Grease Performance :
    A study investigated the performance of lithium 12-hydroxystearate-based greases under extreme conditions. Results indicated superior water resistance and thermal stability compared to traditional sodium-based greases, making it ideal for automotive applications where high temperatures are common.
  • Cosmetic Formulation Stability :
    In cosmetic formulations, lithium 12-hydroxystearate was shown to enhance the stability of emulsions, preventing phase separation over extended periods. This property is crucial for maintaining product quality in skincare products.
  • Industrial Machinery Lubrication :
    Field tests on heavy machinery using lithium 12-hydroxystearate lubricants demonstrated reduced wear and tear on components compared to conventional lubricants, leading to lower maintenance costs and longer equipment life.

Mechanism of Action

The mechanism by which lithium 12-hydroxyoctadecanoate exerts its effects is primarily related to its role as a thickening agent in lubricating greases. The lithium ion interacts with the fatty acid chains, creating a stable, gel-like structure that enhances the grease’s performance under various conditions .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 306.41 g/mol
  • Lithium Content : 2.3–2.7%
  • Free Alkali : ≤1% (as C₁₈H₃₆O₃)
  • Volatility : ≤3%
  • Melting Point : ~200°C
  • Particle Size : ≥99% passes through a 75 μm sieve

Comparison with Similar Compounds

Lithium 12-hydroxyoctadecanoate belongs to the metal soap family, which includes compounds like lithium stearate and sodium 12-hydroxystearate. Below is a detailed comparison:

Lithium 12-Hydroxyoctadecanoate vs. Lithium Stearate

Property Lithium 12-Hydroxyoctadecanoate Lithium Stearate
Chemical Formula C₁₈H₃₅LiO₃ C₁₈H₃₅LiO₂
Molecular Weight 306.41 g/mol 290.41 g/mol
Functional Group Hydroxyl group at C12 Straight-chain carboxylate
Melting Point ~200°C ~220°C (typical for lithium stearate)
Applications High-temperature greases, stabilizers General-purpose lubricants, cosmetics
Hydrophilicity Moderate (due to hydroxyl group) Low
Free Alkali Content ≤1% Varies (often higher in non-hydroxylated salts)

Key Differences :

  • The hydroxyl group in lithium 12-hydroxyoctadecanoate enhances polarity, improving adhesion in lubricants but slightly reducing thermal stability compared to lithium stearate .
  • Lithium stearate’s higher melting point (~220°C) makes it preferable for extremely high-temperature applications, whereas lithium 12-hydroxyoctadecanoate balances performance in moderate thermal environments .

Lithium 12-Hydroxyoctadecanoate vs. Sodium 12-Hydroxystearate

Property Lithium 12-Hydroxyoctadecanoate Sodium 12-Hydroxystearate
Cation Li⁺ Na⁺
Molecular Weight 306.41 g/mol 316.44 g/mol
Melting Point ~200°C ~210°C (estimated)
Solubility Low in water, high in non-polar solvents Higher water solubility
Applications Lubricating greases, industrial stabilizers Soaps, emulsifiers

Key Differences :

  • Cation Effect : Lithium soaps generally form harder greases with better mechanical stability than sodium soaps .
  • Cost : Sodium salts are cheaper but less effective in high-load environments.

Performance in Industrial Formulations

Lubricant Compositions

  • MOLYKOTE® AG-633 Grease: Contains 6–7% lithium 12-hydroxyoctadecanoate, demonstrating its role in synthetic lubricants for high-load bearings .
  • MOLYKOTE® BG-20 Grease: Uses 9–13% lithium 12-hydroxyoctadecanoate, highlighting its efficacy in extreme-pressure applications .

Advantages Over Compounding Agents

  • Thermal Stability : Outperforms calcium soaps above 150°C .
  • Water Resistance : Superior to sodium-based greases due to lower hydrophilicity .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of lithium 12-hydroxyoctadecanoate?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the hydroxyl and carboxylate functional groups, referencing the molecular structure (SMILES: [Li+].CCCCCCC(O)CCCCCCCCCCC(=O)[O-]). Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, as demonstrated in comparative studies of hydroxyoctadecanoate derivatives .

Q. How should lithium 12-hydroxyoctadecanoate be stored to ensure chemical stability?

  • Methodological Answer : Store at +4°C in airtight containers to prevent hydrolysis or oxidation. Transport at room temperature is permissible for short durations . For long-term stability, monitor via periodic Fourier-transform infrared (FTIR) spectroscopy to detect degradation products like free fatty acids.

Q. What synthetic routes are documented for lithium 12-hydroxyoctadecanoate?

  • Methodological Answer : Synthesis typically involves neutralization of 12-hydroxystearic acid with lithium hydroxide. Optimize reaction conditions (e.g., solvent polarity, stoichiometry) to minimize residual acid content. Evidence from industrial formulations suggests purification via recrystallization in non-polar solvents .

Advanced Research Questions

Q. How do the rheological properties of lithium 12-hydroxyoctadecanoate-based greases compare to other metal soap thickeners?

  • Methodological Answer : Conduct rheometry under controlled shear rates and temperatures. Compare with calcium or sodium salts (e.g., calcium 12-hydroxyoctadecanoate ). Lithium derivatives exhibit lower melting points (~89°C in triglyceride esters ), impacting high-temperature performance.

Q. What methodologies resolve contradictions in reported toxicity data for lithium 12-hydroxyoctadecanoate?

  • Methodological Answer : Address discrepancies by standardizing test protocols. For example, acute oral toxicity studies in rats show LD50 >2,000 mg/kg , but chronic exposure effects remain unstudied. Cross-reference in vitro cytotoxicity assays (e.g., MTT assays) with in vivo data to clarify dose-response relationships .

Q. How does the hydroxyl group position influence the coordination chemistry of lithium 12-hydroxyoctadecanoate in complex formation?

  • Methodological Answer : Use X-ray crystallography or density functional theory (DFT) simulations to analyze lithium coordination. The 12-hydroxy group creates a chelating site, enhancing metal-binding efficiency compared to non-hydroxylated analogs. Comparative studies with methyl 12-hydroxyoctadecanoate esters highlight structural effects on aggregation .

Q. What experimental designs are optimal for studying thermal degradation pathways of lithium 12-hydroxyoctadecanoate?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile degradation products. Compare with triglyceride derivatives (e.g., 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate)), which degrade at ~872°C . Isothermal aging experiments at 150–200°C can simulate long-term stability under operational conditions.

Tables for Key Comparisons

Property Lithium 12-Hydroxyoctadecanoate Calcium 12-Hydroxyoctadecanoate Sodium 12-Hydroxyoctadecanoate
Molecular Weight (g/mol)306.41 639.02 322.43
Melting Point (°C)Not reported89.4 Not reported
Acute Oral Toxicity (LD50)>2,000 mg/kg (rat) Not reportedNot reported
Key ApplicationLubricant additive Polymer stabilizer Surfactant

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